(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide
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Overview
Description
(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, an ethyl group, a 3-fluoro-benzyl group, and a 3-methyl-butyramide moiety. The stereochemistry of the compound is specified by the (S)-configuration, indicating the spatial arrangement of the substituents around the chiral center.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the 3-fluoro-benzyl intermediate: This step involves the reaction of 3-fluorobenzyl chloride with an appropriate nucleophile to form the 3-fluoro-benzyl intermediate
Introduction of the ethyl group: The intermediate is then reacted with ethylamine under suitable conditions to introduce the ethyl group.
Formation of the butyramide moiety: The final step involves the reaction of the intermediate with a suitable reagent to form the 3-methyl-butyramide moiety, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein interactions.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide: The enantiomer of the compound with the opposite stereochemistry.
2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide: The racemic mixture containing both (S)- and ®-enantiomers.
2-Amino-N-ethyl-N-(3-chloro-benzyl)-3-methyl-butyramide: A similar compound with a chlorine atom instead of a fluorine atom at the benzyl position.
Uniqueness
(S)-2-Amino-N-ethyl-N-(3-fluoro-benzyl)-3-methyl-butyramide is unique due to its specific stereochemistry and the presence of the 3-fluoro-benzyl group
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-N-[(3-fluorophenyl)methyl]-3-methylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c1-4-17(14(18)13(16)10(2)3)9-11-6-5-7-12(15)8-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQDBBUNFJYNIC-ZDUSSCGKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)C(C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)F)C(=O)[C@H](C(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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